8-Hydroxyquinoline-2-carbonitrile
Description
General Overview of 8-Hydroxyquinoline (B1678124) Derivatives in Chemical Science
8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of compounds in chemical science, recognized for their broad spectrum of biological activities and versatile chemical properties. nih.govscispace.comrroij.com The 8-HQ scaffold, consisting of a pyridine (B92270) ring fused to a phenol (B47542) ring, provides a platform for extensive chemical modifications. nih.gov The proximity of the hydroxyl group to the nitrogen atom in the pyridine ring allows 8-hydroxyquinolines to act as potent bidentate chelating agents, forming stable complexes with a wide range of metal ions. nih.govresearchgate.net This chelating ability is a key contributor to their biological activities, which include antimicrobial, antifungal, anticancer, and neuroprotective effects. nih.govrroij.comresearchgate.net Furthermore, these compounds are utilized in materials science as electron carriers in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ion detection. nih.govscispace.com
Specificity and Significance of the 2-Carbonitrile Moiety in 8-Hydroxyquinoline Scaffold Research
The introduction of a carbonitrile (cyano) group at the 2-position of the 8-hydroxyquinoline scaffold imparts specific and significant characteristics to the molecule. The cyano group is a strong electron-withdrawing group, which can influence the compound's electronic properties, reactivity, and stability. cymitquimica.com This modification can enhance the biological activity of the 8-hydroxyquinoline core. For instance, quinoline-3-carbonitrile derivatives have demonstrated selective cytotoxicity against certain cancer cell lines. nih.gov The presence of the nitrile group also offers a reactive handle for further chemical transformations, allowing for the synthesis of a diverse library of derivatives with potentially enhanced or novel therapeutic properties. For example, the nitrile group can be reduced to an amine, leading to the formation of compounds like 8-hydroxy-2-quinolinemethylamine, which is used in the generation of peptoid oligomers. chemicalbook.com
Historical Context of Quinoline (B57606) Compounds in Research
The history of quinoline compounds in research is rich and dates back to the 19th century. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar. nih.govwikipedia.org A significant milestone in the medicinal application of quinolines was the extraction of quinine (B1679958) from the bark of the Cinchona tree in 1820, which for over a century was the primary treatment for malaria. researchgate.net This discovery spurred extensive research into the synthesis and modification of the quinoline scaffold, leading to the development of a plethora of synthetic antimalarial drugs such as chloroquine, primaquine, and mefloquine. researchgate.nettaylorandfrancis.com Over the years, the versatility of the quinoline ring has led to its incorporation into drugs with a wide range of therapeutic applications, including antibacterial (fluoroquinolones), anticancer, and local anesthetic agents. nih.gov The continued exploration of quinoline derivatives underscores their status as a "privileged scaffold" in medicinal chemistry. researchgate.net
Current Research Landscape and Future Directions for 8-Hydroxyquinoline-2-carbonitrile
The current research landscape for this compound and its derivatives is vibrant and expanding. A primary focus of ongoing research is the exploration of its potential as a therapeutic agent. Studies have indicated its promise in areas such as cancer and neurodegenerative diseases. The anticancer activity is often linked to its ability to chelate metal ions essential for tumor growth and to induce apoptosis in cancer cells. acs.org In the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease, its metal-chelating properties are being investigated for their potential to restore metal homeostasis in the brain. youtube.com
Future research is likely to focus on several key areas:
Synthesis of Novel Derivatives: The development of new synthetic methodologies to create a wider range of this compound derivatives with improved efficacy and selectivity.
Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular mechanisms underlying the biological activities of these compounds.
Drug Delivery Systems: The design of targeted drug delivery systems to enhance the bioavailability and reduce potential side effects of this compound-based therapeutics.
Materials Science Applications: Further exploration of its use in the development of advanced materials, such as more efficient OLEDs and sensitive chemical sensors.
The multifaceted nature of this compound positions it as a compound of significant interest with the potential for impactful discoveries in both medicine and technology.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₆N₂O cymitquimica.comcymitquimica.comfishersci.fi |
| Molecular Weight | 170.17 g/mol cymitquimica.comfishersci.fi |
| CAS Number | 6759-78-0 chemicalbook.comfishersci.fi |
| Appearance | Solid cymitquimica.comcymitquimica.com |
| Melting Point | 133–137°C |
Structure
3D Structure
Properties
IUPAC Name |
8-hydroxyquinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQKKIBQVSFDHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370093 | |
| Record name | 8-hydroxyquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6759-78-0 | |
| Record name | 8-hydroxyquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxy-2-quinolinecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 8 Hydroxyquinoline 2 Carbonitrile and Its Derivatives
Established Synthetic Pathways for the 8-Hydroxyquinoline (B1678124) Nucleus
The core structure of 8-hydroxyquinoline can be synthesized through various pathways, each with its own set of advantages and limitations. google.com
The Skraup synthesis is a widely recognized method for the preparation of quinolines. scispace.comrroij.com In the context of 8-hydroxyquinoline, this reaction typically involves the condensation of o-aminophenol with α,β-unsaturated aldehydes or their precursors, such as glycerol, in the presence of an oxidizing agent and sulfuric acid. chemicalbook.comresearchgate.net A common variation utilizes o-aminophenol, glycerol, and o-nitrophenol, where the o-nitrophenol acts as the oxidant and is subsequently reduced to o-aminophenol, which can then re-enter the reaction cycle. researchgate.netpatsnap.com This method can be performed as a "one-pot" synthesis. researchgate.net While economically viable for industrial production, the Skraup synthesis often requires high reaction temperatures and can lead to the formation of multiple by-products, complicating the purification process. guidechem.com
Table 1: Overview of Skraup Synthesis for 8-Hydroxyquinoline
| Reactants | Oxidizing Agent | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| o-Aminophenol, Acrolein | o-Nitrophenol | Acetic acid, HCl, 90-100°C | 136% (based on o-aminophenol) | researchgate.net |
Another industrially significant route to 8-hydroxyquinoline involves the sulfonation of quinoline (B57606), followed by alkali fusion. google.com In this two-step process, quinoline is first treated with fuming sulfuric acid to produce quinoline-8-sulfonic acid. patsnap.comgoogle.com This intermediate is then fused with an alkali metal hydroxide, such as sodium hydroxide, at high temperatures to yield the sodium salt of 8-hydroxyquinoline, which is subsequently neutralized to afford the final product. google.com A major challenge in this method is the concurrent formation of the 5-sulfonic acid isomer during the sulfonation step, which can be around 30%. google.com Efforts to improve this process have focused on the use of catalysts to enhance the selectivity of the sulfonation reaction and to lower the temperature required for the alkali fusion step. google.compatsnap.com
8-Hydroxyquinoline can also be prepared through the hydrolysis of its 8-substituted precursors. The hydrolysis of 8-chloroquinoline (B1195068) is typically carried out in a dilute alkali solution under pressure and in the presence of a copper catalyst. google.com This method can achieve high yields, reportedly around 93%. nih.gov Alternatively, 8-aminoquinoline (B160924) can be hydrolyzed to 8-hydroxyquinoline using an inorganic acid catalyst at high temperatures and pressures. nih.govgoogle.com While these hydrolysis methods are effective, their application on a large industrial scale is often limited by the availability and cost of the starting materials, 8-chloroquinoline and 8-aminoquinoline. guidechem.comgoogle.com
A more recent and greener approach to the synthesis of 8-hydroxyquinoline involves photocatalytic dehydrogenation oxidation. google.com This method utilizes o-aminophenol and acrolein as starting materials. The intermediate formed from their addition and cyclization reaction under acidic conditions is not isolated but is directly subjected to photocatalysis. google.com In the presence of a cobalt oxime chelate photocatalyst and an eosin (B541160) Y photosensitizer under visible light irradiation, the intermediate undergoes dehydrogenation oxidation to yield 8-hydroxyquinoline. google.com This method is noted for its mild reaction conditions, high selectivity, and simpler post-treatment process. google.com
Targeted Synthesis of the 2-Carbonitrile Moiety in 8-Hydroxyquinoline
Once the 8-hydroxyquinoline nucleus is obtained, the next critical step is the introduction of the carbonitrile group at the C-2 position. This functionalization can be achieved through several strategic synthetic transformations.
The introduction of a nitrile group onto a quinoline ring, a process known as cyanation, can be accomplished through various methods, often involving the substitution of a suitable leaving group or the transformation of an existing functional group at the C-2 position. wikipedia.org
Sandmeyer Reaction: A classical approach for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction. wikipedia.orgnih.gov This reaction would start with 2-amino-8-hydroxyquinoline. The amino group is first converted to a diazonium salt using nitrous acid at low temperatures. The resulting diazonium salt is then treated with a copper(I) cyanide salt, which displaces the diazonium group and introduces the cyano group to form 8-hydroxyquinoline-2-carbonitrile. wikipedia.org
Palladium-Catalyzed Cyanation: Modern cross-coupling reactions offer a powerful tool for cyanation. If 2-chloro-8-hydroxyquinoline or 2-bromo-8-hydroxyquinoline is available, a palladium-catalyzed cyanation can be employed. wikipedia.org In this reaction, the halo-substituted 8-hydroxyquinoline is reacted with a cyanide source, such as zinc cyanide or potassium ferricyanide, in the presence of a palladium catalyst and a suitable ligand. wikipedia.org
Reissert Reaction: The Reissert reaction provides another pathway to introduce a cyano group at the C-2 position of a quinoline ring. wikipedia.org The traditional Reissert reaction involves the treatment of quinoline with an acid chloride and potassium cyanide to form a 1-acyl-2-cyano-1,2-dihydroquinoline intermediate, known as a Reissert compound. wikipedia.org For 8-hydroxyquinoline, the hydroxyl group would likely require protection prior to the reaction. Subsequent hydrolysis of the Reissert compound can lead to the formation of the 2-carbonitrile derivative. Variations of the Reissert reaction using trimethylsilyl (B98337) cyanide have also been developed. clockss.org
Table 2: Potential Strategies for the Synthesis of this compound
| Precursor | Reaction | Key Reagents | Product | Reference |
|---|---|---|---|---|
| 2-Amino-8-hydroxyquinoline | Sandmeyer Reaction | 1. NaNO₂, H⁺2. CuCN | This compound | wikipedia.org |
| 2-Halo-8-hydroxyquinoline | Palladium-Catalyzed Cyanation | Pd catalyst, Cyanide source (e.g., Zn(CN)₂) | This compound | wikipedia.org |
Multi-step Organic Reactions in Derivatization
The derivatization of 8-hydroxyquinoline often involves multi-step reaction sequences to introduce various functional groups and build molecular complexity. nih.gov These syntheses typically begin with the core 8-hydroxyquinoline structure, which can be modified through several key reactions.
One common multi-step approach involves the initial protection of the hydroxyl group to prevent unwanted side reactions. nih.gov For instance, the phenolic hydroxyl group can be protected using a tert-butyloxycarbonyl (Boc) group. nih.gov This allows for subsequent reactions to be carried out on other parts of the molecule, such as the aromatic rings or the pyridine (B92270) nitrogen. Following the desired modifications, the protecting group is removed to yield the final derivative. nih.gov
Another strategy involves the functionalization of the quinoline ring system through electrophilic aromatic substitution reactions. mdpi.com Due to the presence of the activating hydroxyl group, the 5 and 7 positions of the 8-hydroxyquinoline ring are susceptible to substitution. scispace.com Halogenation, for example, can be achieved using reagents like N-chlorosuccinimide (NCS) to introduce chlorine atoms at these positions. mdpi.com These halogenated intermediates can then serve as handles for further diversification through cross-coupling reactions, such as the Suzuki coupling, to introduce new aryl or alkyl groups. scispace.com
Furthermore, the methyl group at the 2-position of 8-hydroxy-2-methylquinoline can be oxidized to an aldehyde using selenium dioxide. nih.govresearchgate.net This aldehyde can then be a versatile intermediate for a variety of subsequent transformations, including the formation of imines, and other carbon-carbon bond-forming reactions. nih.govnih.gov
A multi-step synthesis of novel triazole derivatives bearing an 8-hydroxyquinoline moiety has also been reported. nih.gov This synthesis starts with the reaction of 8-hydroxyquinoline with ethyl 2-chloroacetate, followed by treatment with hydrazine (B178648) hydrate (B1144303) and then phenyl isocyanate to form a thiourea (B124793) derivative. nih.gov Ring closure of this intermediate yields a 3-mercapto-1,2,4-triazole derivative, which can be further reacted to produce the target compounds. nih.gov
Synthesis of Advanced this compound Derivatives
The development of advanced derivatives of this compound focuses on creating molecules with enhanced properties and specific functionalities. This includes the synthesis of hybrid compounds, the design of specific ligands, and the control of stereochemistry.
Hybrid Compound Synthesis Incorporating this compound
Hybrid compounds, which combine the this compound scaffold with other pharmacologically active moieties, are of significant interest. This approach aims to create molecules with dual or synergistic activities.
The Mannich reaction is a powerful tool for the synthesis of hybrid molecules containing the 8-hydroxyquinoline core. nih.gov This three-component condensation reaction involves an amine, an aldehyde, and a compound with an active hydrogen, such as 8-hydroxyquinoline. nih.govwikipedia.org
A notable application is the synthesis of 8-hydroxyquinoline-ciprofloxacin hybrids. nih.gov In one example, 5-chloro-8-hydroxyquinoline (B194070) was reacted with ciprofloxacin (B1669076) and paraformaldehyde in ethanol (B145695) to yield the hybrid product. nih.gov The Mannich reaction facilitates the aminomethylation of the 8-hydroxyquinoline at the 7-position, linking it to the secondary amine of the ciprofloxacin molecule. nih.gov
The Betti reaction, a modified Mannich reaction, has also been employed to synthesize a library of 8-hydroxyquinoline derivatives. rsc.orgnih.gov This reaction typically involves 8-hydroxyquinoline, an aromatic aldehyde, and a primary or secondary amine, and can be performed under solvent-free conditions at elevated temperatures. rsc.org
| Amine | Aldehyde | Product | Yield (%) |
| Benzamide | Benzaldehyde | 7-(Benzoylamino(phenyl)methyl)quinolin-8-ol | 42 |
| Benzamide | m-Tolualdehyde | 7-(Benzoylamino(m-tolyl)methyl)-5-chloroquinolin-8-ol | 83 |
| Urea | Benzaldehyde | 1,1'-(Phenylmethylene)bis(3-(8-hydroxyquinolin-7-yl)urea) | 12 |
Table 1: Examples of Betti Reaction Products with 8-Hydroxyquinoline. rsc.org
Condensation reactions are widely used to synthesize carboxamide derivatives of 8-hydroxyquinoline. nih.govmdpi.com These reactions typically involve the coupling of an activated carboxylic acid derivative of 8-hydroxyquinoline with an amine.
For instance, 8-hydroxyquinoline-2-carboxylic acid can be activated, often by conversion to its acid chloride, and then reacted with a substituted aniline (B41778) to form the corresponding 8-hydroxy-N-phenylquinoline-2-carboxamide. nih.govmdpi.com This method allows for the introduction of a wide variety of substituents on the phenyl ring of the carboxamide moiety, enabling the fine-tuning of the molecule's properties. nih.gov
Similarly, pyrazine-2-carboxylic acid has been used as a starting material to synthesize a series of carboxamide derivatives. nih.gov The carboxylic acid is converted to the acid chloride and then reacted with various amines to produce the target compounds. nih.gov A modular synthetic strategy has also been developed to prepare a diverse set of C3-substituted benzofuran-2-carboxamide (B1298429) derivatives by combining 8-aminoquinoline directed C–H arylation with a transamidation protocol. mdpi.com
| Starting Carboxylic Acid | Amine | Product |
| 8-Hydroxyquinoline-2-carboxylic acid | Substituted Aniline | 8-Hydroxy-N-phenylquinoline-2-carboxamide |
| Pyrazine-2-carboxylic acid | 2-Aminophenol | N-(2-Hydroxyphenyl)pyrazine-2-carboxamide |
| Benzofuran-2-carboxylic acid | 8-Aminoquinoline | N-(Quinolin-8-yl)benzofuran-2-carboxamide |
Table 2: Examples of Carboxamide Derivatives Synthesized via Condensation Reactions. nih.govnih.govmdpi.com
Ligand Design and Preparation of Analogues
The design and synthesis of this compound analogues are often driven by their potential application as ligands for metal ions. mdpi.comrroij.com The close proximity of the hydroxyl group and the pyridine nitrogen makes 8-hydroxyquinoline and its derivatives excellent bidentate chelating agents for a wide range of metal ions. nih.govmdpi.com
The synthesis of these analogues often involves the modification of the quinoline ring to modulate the electronic and steric properties of the ligand, thereby influencing the stability and reactivity of the resulting metal complexes. mdpi.com For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the hydroxyl group and the basicity of the nitrogen atom, which in turn affects the ligand's affinity for different metal ions. nih.gov
The preparation of these analogues often follows the multi-step synthetic routes described previously, including halogenation, cross-coupling reactions, and functional group transformations. nih.govscispace.com The goal is to create a library of ligands with diverse coordination properties for various applications, including catalysis, materials science, and medicinal chemistry.
Stereoselective Synthesis and Enantiomeric Purity Considerations
The synthesis of chiral derivatives of this compound presents the challenge of controlling stereochemistry. When a stereocenter is present in the molecule, the resulting enantiomers can have different biological activities and physical properties. google.com Therefore, methods for stereoselective synthesis and the determination of enantiomeric purity are crucial.
Asymmetric Mannich reactions have been developed to produce enantiomerically enriched β-amino carbonyl compounds. wikipedia.org The use of chiral catalysts, such as proline and its derivatives, can direct the reaction to favor the formation of one enantiomer over the other. wikipedia.org For example, (S)-proline can catalyze the Mannich reaction to produce products with a specific stereochemistry. wikipedia.org
Patents have been filed for novel enantiomer derivatives of 8-hydroxyquinoline and their stereoselective synthesis. google.comavidinbiotech.com These methods aim to produce enantiomerically pure compounds for potential therapeutic applications, as it has been observed that in some cases, one enantiomer (e.g., the R-enantiomer) may exhibit significantly higher biological activity. google.com The development of such stereoselective synthetic routes is essential for accessing these specific enantiomers and fully exploring their potential.
Green Chemistry Approaches in this compound Synthesis
The development of environmentally benign synthetic routes for quinoline derivatives has become a significant focus in chemical research, driven by the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. While specific green chemistry protocols exclusively for this compound are not extensively documented, several innovative and eco-friendly methods have been successfully applied to the synthesis of closely related quinoline-carbonitriles and for the cyanation of aryl halides, which can be adapted for the synthesis of the target compound.
Key green strategies applicable to the synthesis of this compound and its derivatives include the use of alternative energy sources like microwave and ultrasound irradiation, the application of nanocatalysts, and the utilization of less toxic cyanide sources in greener solvent systems.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. For the synthesis of quinoline derivatives, microwave irradiation has been shown to be highly effective. For instance, a catalyst-free microwave-assisted Friedländer synthesis has been developed for various 8-hydroxyquinoline derivatives, achieving significantly higher yields (72%) compared to conventional heating (34%). nih.gov This approach, which involves the condensation of 2-amino-3-hydroxybenzaldehyde (B7904644) with ketones, demonstrates the potential of microwave energy to drive reactions to completion efficiently and without the need for a catalyst. nih.gov While this example does not directly produce a 2-carbonitrile derivative, the principle can be extended to the synthesis of this compound by selecting appropriate starting materials.
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional synthetic methods. The phenomenon of acoustic cavitation can lead to localized high temperatures and pressures, accelerating reaction rates. Ultrasound irradiation has been successfully used in the synthesis of hexahydro-4-phenylquinoline-3-carbonitriles through a four-component condensation reaction. nih.gov This method highlights the potential of ultrasound to promote complex multi-component reactions in an energy-efficient manner. The synthesis of various quinoline derivatives has been shown to be more efficient under ultrasonic irradiation, often leading to higher yields in shorter reaction times. ijpsjournal.comzenodo.org
Nanocatalyzed Synthesis:
The use of nanocatalysts is a rapidly growing area in green chemistry, offering advantages such as high catalytic activity, selectivity, and the potential for catalyst recovery and reuse. For the synthesis of quinoline-carbonitrile derivatives, various nanocatalysts have been employed with considerable success. For example, Fe3O4@propylsilane-argenine magnetic nanoparticles have been used as an environmentally safe solid acid catalyst for the one-pot synthesis of 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives, achieving high yields of up to 95% in ethanol, a green solvent. nih.gov The magnetic nature of these catalysts allows for their easy separation from the reaction mixture using an external magnet, facilitating their recycling. nih.gov Similarly, Fe3O4@SiO2–SO3H nanoparticles have been utilized in the ultrasound-assisted synthesis of hexahydro-4-phenylquinoline-3-carbonitriles. nih.gov These examples underscore the potential of nanocatalysis to create more sustainable synthetic pathways for complex heterocyclic compounds. acs.orgnih.govresearchgate.net
Greener Cyanation Methods:
The introduction of the nitrile group is a critical step in the synthesis of this compound. Traditional cyanation methods often involve highly toxic reagents such as sodium or potassium cyanide. Green chemistry has spurred the development of safer and more environmentally friendly cyanation protocols.
One promising approach is the use of potassium hexacyanoferrate(II) (K4[Fe(CN)6]) as a less toxic and more stable cyanide source. researchgate.netorganic-chemistry.orgrsc.orgnih.gov Palladium-catalyzed cyanation of aryl chlorides and bromides with K4[Fe(CN)6] has been successfully demonstrated in greener solvent systems like a mixture of polyethylene (B3416737) glycol (PEG-400) and water. researchgate.net This method offers the advantage of using a recyclable catalytic system and a non-toxic cyanide source. researchgate.netorganic-chemistry.org
Copper-catalyzed cyanation reactions also offer a greener alternative to traditional methods. organic-chemistry.orgnih.govdaneshyari.comcolab.ws Efficient copper-catalyzed domino halogen exchange-cyanation of aryl bromides has been developed, which uses catalytic amounts of copper iodide and sodium cyanide in a less polar solvent like toluene, simplifying product isolation. organic-chemistry.org Furthermore, innovative methods using a combination of ammonium (B1175870) bicarbonate and N,N-dimethylformamide as a cyanide source in a copper-mediated reaction have been reported, providing a practical and safer route to aryl nitriles. nih.govcolab.ws The use of cuprous thiocyanate (B1210189) (CuSCN) as a safe cyanide source in palladium-catalyzed cyanations of aryl halides has also been developed. acs.org
These greener cyanation methods, while not yet specifically reported for 2-halo-8-hydroxyquinolines, represent a significant advancement in the sustainable synthesis of aryl nitriles and could likely be adapted for the synthesis of this compound.
The following table summarizes some of the green chemistry approaches that have been applied to the synthesis of quinoline-carbonitrile derivatives and related compounds.
| Green Approach | Specific Method | Substrate(s) | Catalyst/Reagent | Solvent | Key Advantages | Reference(s) |
| Microwave-Assisted Synthesis | Friedländer Synthesis | 2-Amino-3-hydroxybenzaldehyde, Ketones | Catalyst-free | Ethanol | Higher yields, shorter reaction times | nih.gov |
| Ultrasound-Assisted Synthesis | Four-component condensation | Aromatic aldehydes, Cyclohexanone, Malononitrile, Ammonium acetate | Fe3O4@SiO2–SO3H nanoparticles | Ethanol | Efficient multi-component reaction | nih.gov |
| Nanocatalyzed Synthesis | One-pot reaction | α-Naphthylamine, Aromatic aldehydes, Malononitrile | Fe3O4@propylsilane-argenine magnetic nanoparticles | Ethanol | High yields, recyclable catalyst | nih.gov |
| Greener Cyanation | Palladium-catalyzed cyanation | Aryl chlorides | Pd(OAc)2/XPhos–SO3Na | PEG-400/Water | Use of non-toxic cyanide source (K4[Fe(CN)6]), recyclable catalyst | researchgate.net |
| Greener Cyanation | Copper-catalyzed domino halogen exchange-cyanation | Aryl bromides | CuI/NaCN | Toluene | Milder conditions, easier product purification | organic-chemistry.org |
Coordination Chemistry of 8 Hydroxyquinoline 2 Carbonitrile
Ligand Properties of 8-Hydroxyquinoline-2-carbonitrile
This compound functions as a chelating agent, a molecule that can form several bonds to a single metal ion. The primary donor atoms in this compound are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. ajchem-a.comgoogle.com The proximity of the hydroxyl group to the heterocyclic nitrogen atom is a key structural feature that enables the formation of stable chelate complexes with a variety of metal ions. rroij.comscispace.com This chelating ability is a well-documented characteristic of the 8-hydroxyquinoline (B1678124) scaffold and its derivatives. nih.govnih.gov
The formation of these complexes involves the displacement of the hydrogen atom from the hydroxyl group, allowing the metal to bind to both the oxygen and the nitrogen atoms. rroij.comscispace.com This dual coordination results in a stable ring structure, which is the hallmark of a chelate complex. The chelating properties of 8-hydroxyquinoline derivatives have been extensively studied, and they are known to form complexes with a wide range of metal ions, including but not limited to Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺. rroij.comnih.gov
This compound typically acts as a bidentate ligand, meaning it forms two bonds to a central metal ion. ajchem-a.com The two points of attachment are the quinoline nitrogen and the hydroxyl oxygen. This bidentate coordination leads to the formation of a stable five-membered chelate ring. The formation of such rings is a common feature in the coordination chemistry of 8-hydroxyquinoline and its derivatives.
The geometry of the resulting metal complexes can vary. For instance, with a metal ion that has a coordination number of four, two molecules of this compound will bind to form a complex with a general formula of ML₂, where M is the metal and L is the ligand. scispace.com For metal ions with a coordination number of six, three ligand molecules will coordinate to form an ML₃ complex. scispace.com Spectroscopic studies on related 8-hydroxyquinoline complexes have confirmed these coordination modes, showing square planar or octahedral geometries depending on the metal ion and the presence of other coordinating molecules like water. scirp.orgresearchgate.net
The nitrile group (–C≡N) at the 2-position of the quinoline ring is a significant feature of this compound. This group is strongly electron-withdrawing, which can influence the electronic properties and reactivity of the ligand. cymitquimica.com The presence of the nitrile group can affect the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen, thereby modulating the stability of the metal complexes formed.
While the nitrile group itself can potentially act as a donor atom, in the context of this compound, the primary coordination typically occurs through the hydroxyl oxygen and the quinoline nitrogen due to the favorability of forming a stable five-membered chelate ring. Nitriles are known to be versatile ligands in coordination chemistry, often acting as monodentate ligands. unibo.itnih.gov However, the chelating effect of the 8-hydroxyquinoline scaffold dominates the coordination behavior of this particular molecule. The nitrile group's main influence is therefore electronic, modifying the ligand's properties rather than directly participating in the primary chelation.
Metal Ion Complexation with this compound
This compound readily forms stable complexes with a variety of metal ions. This ability to form stable complexes is a direct consequence of its chelating nature. The formation of a five-membered ring upon coordination with a metal ion significantly enhances the thermodynamic stability of the resulting complex, an observation known as the chelate effect.
Studies on related 8-hydroxyquinoline derivatives have demonstrated the formation of highly stable complexes with various metal ions. For example, the complexation of 8-hydroxyquinoline with Ag(I) resulted in a stable complex with a high formation constant (Kf = 4.20 x 10⁸). ajchem-a.comajchem-a.com Similarly, research on the iron complexes of 8-hydroxyquinoline-2-carboxylic acid, a closely related ligand, has shown the formation of various stable FeLqHr species in solution. rsc.org The stability of these complexes is a key factor in their various applications, from analytical chemistry to materials science.
The stoichiometry of the metal-ligand complexes formed by this compound depends on the coordination number of the metal ion and the reaction conditions. As a bidentate ligand, it can form complexes with different metal-to-ligand ratios.
Commonly observed stoichiometries for bidentate ligands like 8-hydroxyquinoline derivatives are 1:1 (ML), 1:2 (ML₂), and 1:3 (ML₃). scispace.com For instance, conductometric and spectrophotometric studies on the complexation of 8-hydroxyquinoline with Cu(II), Co(II), and Ni(II) have confirmed the formation of 1:2 (M:L) complexes. scirp.orgscirp.org In the case of Ag(I), a 1:1 complex was identified. ajchem-a.comajchem-a.com
Potentiometric titrations of the related 8-hydroxyquinoline-2-carboxylic acid with Fe²⁺ and Fe³⁺ have revealed the formation of various complex species, denoted as FeLqHr, where q can be 1, 2, or even 3, and r represents the number of protons. rsc.org This indicates a complex equilibrium in solution, with different stoichiometric species coexisting depending on the pH.
Table 1: Stoichiometry of Metal Complexes with 8-Hydroxyquinoline Derivatives
| Metal Ion | Ligand | Stoichiometry (M:L) | Method of Determination |
| Cu(II) | 8-Hydroxyquinoline | 1:2 | Conductometric Titration scirp.orgscirp.org |
| Co(II) | 8-Hydroxyquinoline | 1:2 | Spectrophotometry scirp.orgscirp.org |
| Ni(II) | 8-Hydroxyquinoline | 1:2 | Spectrophotometry scirp.orgscirp.org |
| Ag(I) | 8-Hydroxyquinoline | 1:1 | Spectrophotometry ajchem-a.comajchem-a.com |
| Fe(II)/Fe(III) | 8-Hydroxyquinoline-2-carboxylic acid | 1:1, 1:2, 1:3 | Potentiometric Titration rsc.org |
Thermodynamic Studies of Metal-Ligand Binding
Thermodynamic studies are crucial for quantifying the stability of metal complexes. These studies typically involve determining stability constants and assessing the influence of environmental factors like pH on complex formation.
It is reasonable to hypothesize that this compound would also form stable complexes with a variety of metal ions. The electronic properties of the nitrile group, being electron-withdrawing, might influence the basicity of the quinoline nitrogen and the acidity of the hydroxyl proton, which in turn would affect the stability of the resulting metal complexes. The stability of metal complexes with 8-hydroxyquinoline derivatives is also influenced by cellular factors such as molar conductivity, solubility, and magnetic moment. scirp.org
Table 1: Stability Constants (log K1) for Metal Complexes of 8-Hydroxyquinoline-2-carboxylic acid uncw.edu
| Metal Ion | Log K1 |
|---|---|
| Mg(II) | 4.93 |
| Ca(II) | 6.16 |
| Sr(II) | 4.82 |
| Ba(II) | 4.10 |
| La(III) | 10.13 |
| Gd(III) | 9.89 |
| Cu(II) | 12.00 |
| Zn(II) | 9.10 |
| Cd(II) | 8.57 |
This data is for 8-Hydroxyquinoline-2-carboxylic acid and is provided for comparative purposes.
The formation of metal complexes with 8-hydroxyquinoline derivatives is highly dependent on the pH of the solution. The hydroxyl group on the ligand must be deprotonated for it to coordinate to a metal ion, a process that is governed by the pKa of the ligand and the pH of the medium. For 8-hydroxyquinoline-2-carboxylic acid, two protonation constants, pK1 and pK2, have been determined to be 10.14 and 3.92, respectively. uncw.edu The formation of its metal complexes causes a shift in these apparent pKa values to lower pH. uncw.edu
For 8-hydroxyquinoline (8-HQ), the formation of a Cu(II) complex is observed to cause precipitation at a pH of about 5.5. scirp.org This indicates that the complex is sparingly soluble under these conditions. The pH also influences the speciation of the complexes in solution, as demonstrated by studies on Schiff base derivatives of 8-hydroxy-2-quinolinecarboxaldehyde, where different complex species were observed to form as the pH varied. acs.org It is expected that this compound would exhibit similar pH-dependent complexation behavior, with the optimal pH for complex formation being dictated by the pKa of its hydroxyl group and the hydrolysis constants of the metal ion.
Kinetic Studies of Complexation Reactions
Detailed kinetic studies on the complexation reactions of this compound are not extensively documented in the available literature. Such studies would provide information on the rates of complex formation and dissociation, which are important for understanding the mechanism of action in various applications. For related 8-hydroxyquinoline-amino acid hybrids, time-dependent UV-vis spectra have been used to follow the complexation with metal ions, revealing that complex formation can be rapid. nih.gov
Structural Analysis of Metal Complexes
The structural analysis of metal complexes provides definitive information about the coordination environment of the metal ion, including the coordination number, geometry, and the identity of the coordinating atoms.
Based on the extensive studies of 8-hydroxyquinoline and its derivatives, it is anticipated that this compound acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group. This (N,O) chelation forms a stable five-membered ring. nih.gov
The coordination geometry of the resulting metal complexes is dependent on the metal ion and the stoichiometry of the complex. For example, with 8-HQ, Cu(II) is known to form a square planar complex with a 1:2 metal-to-ligand ratio. scirp.orgscirp.org In contrast, Co(II) and Ni(II) complexes of 8-HQ are proposed to have an octahedral geometry, with two water molecules occupying the axial positions. scirp.orgscirp.org For larger metal ions or with different stoichiometries, other coordination geometries such as tetrahedral or various forms of five-coordinate geometries are possible. researchgate.net The stereochemistry of these complexes can also be complex, with the potential for isomers depending on the arrangement of the ligands around the metal center.
Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule. While there are numerous crystal structures reported for metal complexes of 8-hydroxyquinoline and its derivatives, no such studies were found specifically for complexes of this compound in the reviewed literature.
For comparison, the crystal structures of zinc and cadmium complexes with 8-hydroxyquinoline-2-carboxylic acid have been determined, revealing detailed information about their coordination. uncw.edu Similarly, crystal structures of cobalt complexes with substituted 8-hydroxyquinolines have been elucidated, confirming the coordination environment of the metal center. rsc.org These studies consistently show the bidentate coordination of the 8-hydroxyquinoline moiety. X-ray diffraction studies on complexes of other 8-HQ derivatives have revealed a variety of structures, including mononuclear, dinuclear, and polymeric arrangements. acs.orgresearchgate.net
Spectroscopic Characterization of Complexes (e.g., UV-Vis, FTIR, NMR, EPR)
The characterization of metal complexes formed with this compound relies on various spectroscopic techniques to elucidate their structure and bonding. The coordination of the ligand to a metal ion through its phenolic oxygen and quinoline nitrogen atoms induces significant changes in the spectral properties of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a key tool for confirming the coordination of this compound. A defining feature in the ligand's IR spectrum is the strong stretching vibration of the nitrile group (C≡N), which appears around 2188 cm⁻¹. Upon complexation, the frequencies of the phenolic O-H and the quinoline ring's C=N vibrations are expected to shift, indicating the involvement of these groups in bonding with the metal center. The disappearance or shift of the O-H band and a shift in the C=N band are characteristic indicators of chelation. scirp.orgscirp.org
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the complexes and to observe the tautomeric equilibria between the zwitterionic and hydroxyl forms of the ligand. The complexation with metal ions typically leads to shifts in the maximum absorption wavelengths (λmax) compared to the free ligand. These shifts are indicative of the altered electronic environment of the chromophore upon coordination and can be used to study complex formation, stoichiometry, and stability in solution. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand and its diamagnetic metal complexes. The chemical shifts of the protons and carbons in the quinoline ring are altered upon coordination with a metal ion, providing insight into the binding mode.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions (e.g., Cu(II), Mn(II)), EPR spectroscopy is a valuable technique for determining the geometry of the complex and the nature of the metal-ligand bond.
While general principles of spectroscopic characterization are well-established for the 8-hydroxyquinoline scaffold, detailed, publicly available spectral data (UV-Vis, NMR, EPR) for specific metal complexes of the this compound derivative are limited.
Table 1: Key Spectroscopic Features for this compound and its Complexes
| Spectroscopic Technique | Key Feature | Observation upon Complexation | Reference |
| FTIR | Strong C≡N stretching vibration at ~2188 cm⁻¹ in the free ligand. | Shifts in the phenolic O-H and quinoline C=N bands are expected, confirming coordination through these functional groups. | |
| UV-Vis | Absorption bands related to π-π* and n-π* transitions in the quinoline ring. | Shifts in maximum absorption (λmax) indicate metal binding and changes in the ligand's electronic structure. | |
| NMR | Characteristic signals for aromatic protons and carbons. | Changes in chemical shifts upon coordination with diamagnetic metals can confirm the binding site. |
Applications of this compound in Coordination Chemistry
The unique structure of this compound, featuring a bidentate chelation site and a reactive nitrile group, makes it a valuable ligand in various fields of coordination chemistry.
Role as Metallophore Mimics
Metallophores, such as siderophores, are naturally occurring chelating agents produced by microorganisms to scavenge essential metal ions like iron from the environment. This compound acts as a potent chelating agent for various biologically important metal ions, including iron, copper, and zinc. Its ability to form stable, lipophilic complexes allows it to transport these ions across biological membranes. nih.gov This functionality enables it to act as a "metallophore mimic" or ionophore. The mechanism of action often involves the chelation of metal ions, which can disrupt the normal metal homeostasis within cells or microorganisms, leading to biological effects such as antimicrobial activity.
Development of Metal-Ion Sensors and Probes
Derivatives of 8-hydroxyquinoline are widely recognized for their use in developing fluorescent sensors for metal ions. rroij.comscispace.com this compound is also utilized in the development of fluorescent chemosensors. The parent 8-hydroxyquinoline molecule is typically weakly fluorescent due to a process called excited-state intramolecular proton transfer (ESIPT). rroij.comscispace.com When the ligand chelates a metal ion, this proton transfer is blocked, and the rigidity of the newly formed complex is increased, often resulting in a significant enhancement of fluorescence emission. rroij.comscispace.com This "turn-on" fluorescence response upon metal binding is a highly desirable feature for a sensor. The specific changes in the UV-Vis and fluorescence spectra upon complexation can be used for the selective detection and quantification of target metal ions. nih.gov
Catalytic Applications of Metal Complexes
Information regarding the catalytic applications of metal complexes specifically derived from this compound is not widely available in the reviewed scientific literature. While metal complexes of other 8-hydroxyquinoline derivatives have been explored in catalysis, dedicated studies on the catalytic potential of this compound complexes are not prominent in the searched sources.
Medicinal Chemistry and Biological Activity of 8 Hydroxyquinoline 2 Carbonitrile
Mechanisms of Action
The biological effects of 8-hydroxyquinoline-2-carbonitrile are multifaceted, stemming from its fundamental ability to interact with metal ions and, consequently, with various biological macromolecules. This interaction can lead to a cascade of cellular events, influencing pathways that regulate cell growth, signaling, and survival.
Metal Ion Chelation and its Biological Implications
The defining feature of 8-hydroxyquinoline (B1678124) and its derivatives is their capacity for metal ion chelation. dovepress.comnih.gov The arrangement of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline (B57606) ring creates a perfect binding pocket for metal ions. This chelation is not merely a chemical curiosity; it is the cornerstone of the compound's biological activity, leading to significant physiological consequences. The interaction with metal ions can restore metal balance in systems where it is disrupted, which is a factor in several diseases. nih.govnih.gov
By binding to essential metal ions, 8-hydroxyquinoline derivatives can effectively sequester them, making them unavailable for crucial biological processes. This disruption of metal ion homeostasis is a key mechanism of action. For instance, the chelation of iron can interfere with processes that are dependent on this metal. nih.gov Furthermore, some 8-hydroxyquinoline derivatives have been shown to act as specific copper ionophores, increasing the intracellular concentration of copper, which can lead to toxicity in certain organisms. nih.gov This targeted disruption of metal ion availability is a promising strategy for therapeutic intervention.
Metalloenzymes, which require a metal ion for their catalytic activity, are prime targets for 8-hydroxyquinoline-based compounds. nih.govescholarship.orgmorressier.comnih.gov By chelating the metal cofactor, these compounds can inhibit enzyme function. This inhibitory action has been observed across a range of metalloenzymes, including those involved in cancer progression and viral replication. nih.govescholarship.orgmorressier.comnih.gov For example, 5-carboxy-8-hydroxyquinoline has been identified as a broad-spectrum inhibitor of 2-oxoglutarate dependent oxygenases, a class of iron-dependent enzymes, and can even cause the translocation of the active site metal. rsc.org
Interaction with Biological Targets (e.g., enzymes, proteins)
Beyond the general mechanism of metal chelation, derivatives of 8-hydroxyquinoline can exhibit more specific interactions with biological targets. For instance, certain 8-hydroxyquinoline-7-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival pathways. nih.gov Molecular modeling suggests that the 8-hydroxyquinoline moiety is a crucial pharmacophore that interacts with key residues within the ATP-binding pocket of the enzyme. nih.gov This indicates that while metal chelation is a broad mechanism, specific structural features of the derivatives can lead to targeted inhibition of proteins.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective derivatives. nih.govdovepress.com For the 8-hydroxyquinoline class of compounds, SAR studies have provided valuable insights into the features that govern their efficacy.
The nature and position of substituents on the 8-hydroxyquinoline ring system have a profound impact on the compound's biological activity. dovepress.comnih.gov For example, in a series of 8-hydroxyquinoline derivatives tested for antibacterial activity, compounds with electron-donating substituents on a grafted phenyl ring showed enhanced activity compared to those with electron-withdrawing groups. nih.gov Specifically, a chlorine substituent on the benzene (B151609) ring resulted in good activity against both Gram-positive and Gram-negative bacteria. nih.gov
In another study on 8-hydroxyquinoline-2-carboxanilides, the antiviral activity was found to increase with higher lipophilicity and the presence of electron-withdrawing substituents on the anilide ring. nih.gov These findings underscore the importance of substituent effects in fine-tuning the biological properties of 8-hydroxyquinoline derivatives. The development of isosteres for the 8-hydroxyquinoline scaffold is also being explored as a strategy to improve physicochemical properties and modulate biological activity for metalloenzyme inhibition. nih.govnih.gov
Interactive Data Table: Substituent Effects on Antibacterial Activity of 8-Hydroxyquinoline Derivatives
| Compound | Substituent on Phenyl Ring | Gram-Positive Bacteria Inhibition Zone (mm) | Gram-Negative Bacteria Inhibition Zone (mm) |
| 1 | Unsubstituted | No activity | No activity |
| 2 | Methyl | Good activity | Good activity |
| 3 | Methoxy | Good activity | Good activity |
| 4 | Bromine | Good activity | Good activity |
| 5 | Chlorine | Good activity | Good activity |
| 6 | Nitro (electron-withdrawing) | Lower activity | Lower activity |
| Data derived from a study on novel 8-hydroxyquinoline derivatives. nih.gov |
Impact of Lipophilicity and Electronic Properties
The biological activity of 8-hydroxyquinoline derivatives is significantly influenced by their lipophilicity and the electronic characteristics of their substituents. Lipophilicity, often expressed as the log k value, plays a crucial role in the ability of a compound to traverse cellular membranes and reach its target site. An optimal level of lipophilicity is often required for potent biological activity.
In the context of antiviral research, studies on 8-hydroxyquinoline-2-carboxanilides against the H5N1 avian influenza virus have demonstrated a direct correlation between lipophilicity and antiviral efficacy. nih.gov It was observed that increasing the lipophilicity of the molecule, along with enhancing the electron-withdrawing properties of substituents on the anilide ring, led to a linear increase in antiviral activity. nih.gov For instance, derivatives with higher log k values, indicating greater lipophilicity, showed more potent inhibition of viral growth. nih.gov
The electronic properties of substituents on the 8-hydroxyquinoline scaffold also play a pivotal role. Electron-withdrawing groups can modulate the acidity of the hydroxyl group and the basicity of the nitrogen atom, thereby influencing the compound's ability to chelate metal ions and interact with biological targets. For example, in the study of 8-hydroxyquinoline-2-carboxanilides, derivatives with strong electron-withdrawing groups, such as nitro groups, exhibited significant antiviral activity with minimal cytotoxicity. nih.gov
Role of Protonation and Metal Chelation in Activity
The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry due in part to its ability to exist in equilibrium between a hydroxyl-form and a zwitterionic form, where the nitrogen atom is protonated. rroij.com This protonation is crucial for its interaction with biological systems.
Furthermore, the defining characteristic of 8-hydroxyquinoline and its derivatives is their potent metal-chelating ability. rroij.comscispace.com The proximity of the hydroxyl group and the nitrogen atom in the pyridine (B92270) ring allows for the formation of stable complexes with a variety of metal ions, including iron, copper, and zinc. nih.govrroij.com This chelation is fundamental to many of their biological activities. By binding to essential metal ions, these compounds can disrupt critical enzymatic processes in pathogens. scirp.org
The antimicrobial action of many 8-hydroxyquinoline derivatives is attributed to this metal chelation. scirp.org For instance, the antibacterial activity of some derivatives is enhanced when they form a chelate with iron. scispace.com The resulting complex can then interfere with bacterial metabolic pathways that are dependent on these metal ions. The biological activity of these compounds is often directly related to their ability to sequester biologically relevant metal cations. researchgate.net
Investigated Biological Activities
This compound and its related derivatives have been the subject of extensive research to evaluate their potential as therapeutic agents against a range of infectious diseases.
Antimicrobial Activity
Derivatives of 8-hydroxyquinoline are recognized for their broad-spectrum antimicrobial properties, encompassing antibacterial, antifungal, and antiviral effects. nih.gov
The antibacterial potential of 8-hydroxyquinoline derivatives has been demonstrated against various bacterial strains. Some derivatives have shown notable activity against Gram-positive bacteria such as Staphylococcus aureus. nih.gov In some studies, the activity of certain 8-hydroxyquinoline derivatives against S. aureus was found to be superior to the standard antibiotic Penicillin G. nih.gov However, the efficacy against Gram-negative bacteria like Escherichia coli can be variable, with some derivatives showing limited to no activity. nih.gov
A significant area of investigation has been the activity of 8-hydroxyquinolines against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several studies have highlighted the potent bactericidal activity of this class of compounds against both replicating and non-replicating M. tuberculosis. scispace.comnih.govresearchgate.net Structure-activity relationship studies have revealed that small substitutions at the C5 position of the quinoline ring can lead to the most potent antitubercular activity, while substitutions at the C2 position, where the carbonitrile group of this compound is located, generally result in decreased potency. nih.govresearchgate.net
Table 1: Antibacterial Activity of Selected 8-Hydroxyquinoline Derivatives
| Compound/Derivative | Bacterial Strain | Activity | Reference |
| 8-hydroxyquinoline derivative (5) | Staphylococcus aureus | MIC = 10⁻⁶ mg/mL | nih.gov |
| 8-hydroxyquinoline derivative (5) | Vibrio parahaemolyticus | MIC = 10⁻⁶ mg/mL | nih.gov |
| 8-hydroxyquinoline derivatives (2-6) | Pseudomonas aeruginosa | Inactive | nih.gov |
| 8-hydroxyquinoline derivatives (2-6) | Escherichia coli | Inactive | nih.gov |
| 8-hydroxyquinoline analogs | Mycobacterium tuberculosis | MIC90 of <5 μM for some analogs | nih.govresearchgate.net |
The antifungal properties of 8-hydroxyquinoline derivatives have been investigated against various fungal pathogens, including Candida albicans. nih.govnih.gov These compounds have demonstrated the potential to inhibit the growth of Candida species. nih.gov The mechanism of antifungal action is often linked to their ability to chelate metal ions essential for fungal enzyme function. Some studies have shown that the antifungal activity can be influenced by the length of spacer chains and the position of the hydroxyl group in the quinoline ring, with derivatives having the hydroxyl group at the 8th position being more active. nih.gov
Table 2: Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives
| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |
| PH151 | Candida spp. | 1.0 to 16.0 µg/mL | nih.gov |
| Triazole-8-hydroxyquinoline derivatives | Candida glabrata, Candida parapsilosis, Candida albicans, Candida krusei | 31.25 to 1000 mg/mL | nih.gov |
The antiviral potential of 8-hydroxyquinoline derivatives has been explored against several viruses. Research on the highly pathogenic H5N1 avian influenza virus has shown that certain 8-hydroxyquinoline-2-carboxanilides can effectively inhibit viral growth. nih.gov The antiviral activity in this context was found to be dependent on the lipophilicity and the electron-withdrawing nature of the substituents on the anilide ring. nih.gov For instance, di- and tri-substituted derivatives with specific chloro and fluoro substitutions demonstrated high inhibition of H5N1 growth with low cytotoxicity. nih.gov These compounds appear to act at an early stage of the virus lifecycle. nih.gov
Furthermore, derivatives of 8-hydroxyquinoline have been identified as inhibitors of the Dengue virus (DENV) protease. nih.govnih.gov Specifically, 8-hydroxyquinoline-aminobenzothiazole derivatives have shown potent inhibition of DENV2 protease in vitro. nih.govnih.gov One of the most potent inhibitors identified exhibited a competitive mode of inhibition with a sub-micromolar IC50 value, highlighting the potential of this scaffold for the development of anti-Dengue therapeutics. nih.govnih.gov
Table 3: Antiviral Activity of Selected 8-Hydroxyquinoline Derivatives
| Compound/Derivative | Virus | Target/Assay | Activity | Reference |
| 3-Cl-2-F substituted 8-hydroxyquinoline-2-carboxanilide | H5N1 avian influenza virus | Virus growth inhibition | 91.2% inhibition | nih.gov |
| 3,4,5-Cl substituted 8-hydroxyquinoline-2-carboxanilide | H5N1 avian influenza virus | Virus growth inhibition | 9.7% inhibition | nih.gov |
| 8-HQ-aminobenzothiazole inhibitor (compound 1) | Dengue virus type 2 (DENV2) protease | In vitro protease inhibition | IC50 = 0.91 ± 0.05μM, Ki = 2.36 ± 0.13μM | nih.govnih.gov |
Antiparasitic Activity
Derivatives of 8-hydroxyquinoline have demonstrated notable antiparasitic effects. rsc.org For instance, compounds structurally related to 8-hydroxyquinoline have shown efficacy against various protozoan parasites. mdpi.com Specifically, certain 8-hydroxyquinoline derivatives have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with some showing potency in the micromolar range. mdpi.com Additionally, the development of ferrocenyl compounds incorporating 8-hydroxyquinoline ligands has emerged as a promising strategy in the search for more effective treatments for Human African Trypanosomiasis, caused by the parasite Trypanosoma brucei. rsc.org Heterobimetallic Pd-Fe compounds with 8-hydroxyquinolyl derivatives as bioactive ligands have displayed submicromolar to micromolar IC50 values against the bloodstream form of T. brucei. rsc.org While direct studies on this compound are less common, the established antiparasitic potential of the broader 8-hydroxyquinoline class suggests a promising area for future investigation.
Anticancer Activity
The anticancer potential of 8-hydroxyquinoline derivatives is a significant area of research. nih.govnih.govresearchgate.netnih.govnih.govscispace.comnih.govresearchgate.net These compounds are known to exert their effects through various mechanisms, including the chelation of metal ions essential for cancer cell proliferation and the induction of apoptosis. nih.gov
8-Hydroxyquinoline derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. nih.govresearchgate.netnih.govfrontiersin.orgjksus.org For instance, 8-hydroxy-2-quinolinecarbaldehyde, a related compound, has shown notable in vitro cytotoxicity against cell lines such as MDA-MB-231, T-47D, Hs578t, SaoS2, K562, SKHep1, and Hep3B. researchgate.netnih.gov Studies have also reported the antiproliferative activity of various 8-hydroxyquinoline derivatives against human lung carcinoma (A-549), hepatocellular carcinoma (HepG-2), and cervical carcinoma (HeLa) cell lines. The cytotoxic activity of these compounds is often evaluated using the MTT assay, which measures cell viability. nih.govnih.govfrontiersin.org
Table 1: Cytotoxic Activity of Selected 8-Hydroxyquinoline Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50/MTS50 Value | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25±0.034 μg/mL | researchgate.netnih.gov |
| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 μg/mL | researchgate.netnih.gov |
| Pyrimidine-5-carbonitrile derivatives | HCT-116, MCF-7, Hep3B | 0.009 to 2.195 µM | researchgate.net |
| 8-HQ-coated GO | MCF-7 | Dose-dependent | nih.gov |
| Benzimidazole derivative se-182 | HepG2, A549 | 15.58 µM, 15.80 µM | jksus.org |
This table is for illustrative purposes and includes data for related 8-hydroxyquinoline derivatives to demonstrate the general anticancer potential of this class of compounds.
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.gov Interestingly, some 8-hydroxyquinoline derivatives have been identified as having activity against MDR cancer cells. rsc.orgrsc.orgwipo.intgoogle.com Certain derivatives have shown the ability to reverse MDR, making cancer cells more susceptible to conventional chemotherapeutic agents. rsc.orgwipo.int This suggests a potential role for compounds like this compound in combination therapies to overcome drug resistance.
The biological activity of 8-hydroxyquinolines is closely linked to their ability to chelate metal ions and influence cellular metal and redox homeostasis. nih.govnih.govresearchgate.netuncw.edunih.gov The proximity of the hydroxyl group to the heterocyclic nitrogen atom allows for the formation of stable complexes with various metal ions. This chelation can disrupt the function of metalloenzymes that are crucial for cancer cell survival and proliferation. nih.gov Furthermore, the interaction of these compounds with cellular metals, such as copper, can lead to the production of reactive oxygen species (ROS), inducing oxidative stress and subsequent cancer cell death. nih.gov
Neuroprotective Potential and Anti-neurodegenerative Activity
Beyond their anticancer properties, 8-hydroxyquinoline derivatives have garnered significant attention for their potential in treating neurodegenerative diseases. nih.govnih.govscispace.comresearchgate.netelsevierpure.comnih.gov This activity is largely attributed to their ability to modulate metal ion homeostasis, which is often dysregulated in neurodegenerative conditions. nih.govelsevierpure.com
The "metal hypothesis" of Alzheimer's disease (AD) posits that the dyshomeostasis of metal ions like copper, zinc, and iron contributes to the aggregation of amyloid-beta (Aβ) peptides and oxidative stress, key pathological features of the disease. researchgate.netelsevierpure.com 8-Hydroxyquinoline derivatives, acting as metal chelators, have been investigated as therapeutic agents to restore metal balance in the brain. elsevierpure.comnih.govresearchgate.netnih.gov Compounds like clioquinol (B1669181) and PBT2, which are derivatives of 8-hydroxyquinoline, have shown promise in preclinical and clinical studies for AD by demonstrating the ability to chelate these metals and inhibit Aβ aggregation. researchgate.netnih.govresearchgate.netnih.gov Given its structural similarity, this compound could potentially share these neuroprotective properties, making it a compound of interest for further research in the context of Alzheimer's disease.
Enzyme Inhibition Studies (e.g., IKKα, Fructose 1,6-bisphosphate aldolase (B8822740), BuChE, AChE)
The 8-hydroxyquinoline scaffold, the core of this compound, is a recognized pharmacophore in the development of various enzyme inhibitors. Its derivatives have been investigated for their potential to modulate the activity of several key enzymes implicated in a range of diseases.
IKKα (Inhibitor of nuclear factor kappa-B kinase subunit alpha) : Selective inhibition of IKKα is considered a valuable therapeutic strategy for certain cancers, including prostate, breast, and pancreatic cancers. nih.gov The search for selective IKKα inhibitors is an active area of research to validate its role in cancer progression. nih.gov While programs are underway to develop isoform-selective IKKα inhibitors, such as certain 4-substituted 2-amino-5-cyanopyrrolo[2,3-d]pyrimidines, specific data on the inhibitory activity of this compound against IKKα are not detailed in the available literature. nih.gov
Fructose 1,6-bisphosphate aldolase (FBA) : Fructose 1,6-bisphosphate aldolase is a critical enzyme in the glycolysis and gluconeogenesis metabolic pathways. nih.govnih.gov The class II FBA, found in bacteria, fungi, and protozoa but not humans, is considered a promising target for novel antimicrobial agents. nih.gov The chemical scaffold of 8-hydroxyquinoline carboxylic acid (HCA), a close structural relative of this compound, was identified as a noncompetitive inhibitor of the class II FBA from Mycobacterium tuberculosis (MtFBA), with a half-maximal inhibitory concentration (IC₅₀) of 10 ± 1 μM. nih.gov The essential role of aldolase in pathogens and cancer cells has made it an attractive drug target, with various inhibitors being synthesized to block its enzymatic and non-enzymatic functions. nih.govelsevierpure.com
BuChE (Butyrylcholinesterase) and AChE (Acetylcholinesterase) : Both acetylcholinesterase and butyrylcholinesterase are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD). nih.govnih.gov The 8-hydroxyquinoline (8HQ) scaffold is recognized as a promising platform for developing multi-target agents for AD, including cholinesterase inhibitors. nih.govmdpi.com
Numerous 8-hydroxyquinoline derivatives have demonstrated significant inhibitory activity against these enzymes. nih.gov For instance, hybrid compounds combining the structural features of the anti-AD drug donepezil (B133215) with clioquinol (an 8HQ derivative) have been shown to selectively target human butyrylcholinesterase (hBuChE) at micromolar concentrations. researchgate.net Other research has identified 8HQ derivatives with potent, dual inhibitory action. A library of 31 BuChE inhibitors based on the 8HQ structure was screened, with three analogues showing particularly potent inhibition of BuChE, with IC₅₀ values below 50 nM. mdpi.com Another study reported 8HQ derivatives with IC₅₀ values against AChE and BuChE ranging from 8.80 to 26.50 µM. nih.gov While the 8-hydroxyquinoline framework is clearly a critical structural element for cholinesterase inhibition, specific inhibitory data for this compound against AChE and BuChE have not been detailed in the reviewed literature. mdpi.com
| Compound Type | Target Enzyme | Reported IC₅₀ | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline Carboxylic Acid (HCA) | Fructose 1,6-bisphosphate aldolase (M. tuberculosis) | 10 ± 1 μM | nih.gov |
| 8-Hydroxyquinoline Derivatives | Acetylcholinesterase (AChE) | 8.80 - 26.50 µM | nih.gov |
| 8-Hydroxyquinoline Derivatives | Butyrylcholinesterase (BuChE) | 8.80 - 26.50 µM | nih.gov |
| 8-Hydroxyquinoline Analogues | Butyrylcholinesterase (BuChE) | < 50 nM | mdpi.com |
| Quinolinone Derivative (QN8) | Human Acetylcholinesterase (hrAChE) | 0.29 µM | rroij.comnajah.edu |
Antioxidant Properties
The 8-hydroxyquinoline (8HQ) moiety is well-documented for its antioxidant activities. nih.govmdpi.com This property is largely attributed to the redox characteristics of the 8-hydroxyl group and the compound's ability to form coordination complexes with various transition metal ions, such as iron (II) and iron (III). nih.govmdpi.com By chelating these metal ions, 8HQ can interfere with processes like the Fenton reaction, which generates damaging hydroxyl radicals. mdpi.com
Studies on 8HQ have shown it to be an efficient antioxidant, capable of protecting against ROS (Reactive Oxygen Species) attacks in assays measuring deoxyribose degradation and iron (II) autoxidation. mdpi.com The antioxidant effect is dependent not only on the formation of these coordination complexes but also on the direct scavenging activities of the hydroxyl group. nih.govmdpi.com While some derivatives of 8-hydroxyquinoline have shown low antioxidant activity, the core scaffold is considered a potent antioxidant. nih.govresearchgate.net For instance, certain hybrid 8HQ compounds designed for Alzheimer's disease have demonstrated the ability to chelate copper(II) and zinc(II) and exert antioxidant effects in vitro. researchgate.net
Drug Discovery and Development Aspects
Lead Compound Identification and Optimization
Lead identification is the process of finding chemical compounds that exhibit a desired biological activity against a specific target, which can then be developed into a potential new drug. mdpi.com A lead compound is a chemical entity that shows promise for therapeutic activity and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. mdpi.com This process, known as lead optimization, aims to enhance the drug-like characteristics of the initial hit.
The 8-hydroxyquinoline scaffold is frequently used to develop potent lead compounds with good efficacy. For example, the 8-hydroxyquinoline carboxylic acid scaffold was identified as a lead for developing inhibitors against Mycobacterium tuberculosis Fructose 1,6-bisphosphate aldolase. nih.gov Once a lead like this compound is identified, its structure can be systematically modified. This optimization phase focuses on improving characteristics such as biological activity, target selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The goal is to maximize interactions with the target's active site to increase efficacy and reduce potential side effects.
Drug Repositioning Strategies
Drug repositioning, or finding new therapeutic uses for existing or investigated compounds, is a valuable strategy that can reduce the time and expense associated with new drug development. nih.gov The 8-hydroxyquinoline scaffold and its derivatives, which have been documented for a wide array of biological activities including antimicrobial, anticancer, and antineurodegenerative effects, are prime candidates for such strategies. nih.gov
A notable example is the repositioning of 8-hydroxyquinoline derivatives as potential agents against multidrug-resistant Neisseria gonorrhoeae. nih.gov Research has shown that certain 8HQ derivatives exhibit excellent antimicrobial potency against various resistant strains of this pathogen. nih.gov This approach leverages the known safety and synthesis profiles of these compounds to address urgent public health needs, such as the emergence of antibiotic-resistant bacteria. nih.gov
Design of Targeted Delivery Systems (e.g., Folic Acid Conjugates)
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing systemic toxicity. One prominent strategy involves the use of folic acid (FA) as a targeting ligand. The folate receptor (FR) is significantly overexpressed on the surface of many human cancer cells (e.g., breast, lung, ovarian) and activated macrophages, while its expression in normal tissues is limited.
This differential expression allows for the selective targeting of cancer cells by conjugating drugs to folic acid. The resulting folate-drug conjugate binds to the FR and is internalized by the cell through receptor-mediated endocytosis. This approach has been successfully used to deliver a variety of agents, from chemotherapeutics to nanoparticles.
For a compound like this compound with potential anticancer activity, a targeted delivery system could be designed by conjugating it to folic acid. Often, a spacer like polyethylene (B3416737) glycol (PEG) is used to link the drug to FA, which can increase hydrophilicity and improve pharmacokinetic properties. Such a design (FA-PEG-Drug) could enhance the cellular uptake of this compound specifically in FR-positive tumor cells, potentially leading to a more effective and less toxic cancer therapy.
Computational Studies and Theoretical Insights
Quantum Chemical Calculations (DFT, TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone quantum chemical methods for investigating the electronic properties of molecules. acs.org These calculations offer a detailed picture of how electrons are distributed within 8-Hydroxyquinoline-2-carbonitrile and how the molecule responds to electronic excitation, which is crucial for understanding its spectroscopic and chemical characteristics.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. scirp.org
A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. sci-hub.se For quinoline (B57606) derivatives, this gap is a critical parameter in assessing their potential in various applications. For instance, in the parent molecule, quinoline, the calculated HOMO-LUMO energy gap is approximately -4.83 eV. scirp.org In related 8-hydroxyquinoline (B1678124) (8-HQ) systems, the energy gap has been theoretically determined to be around 4.52 eV. researchgate.net A smaller energy gap can facilitate charge transfer within the molecule, a property that is often associated with the bioactivity of the compound. scirp.org
Table 1: Frontier Orbital Energies and HOMO-LUMO Gap for Related Quinoline Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Quinoline | -6.646 | -1.816 | 4.83 |
| 8-Hydroxyquinoline | - | - | 4.52 |
Note: The values presented are based on DFT calculations for related structures and serve as a reference for understanding the electronic properties of this compound.
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. sci-hub.seresearchgate.net The MEP map uses a color spectrum to represent different electrostatic potential values on the molecular surface.
Typically, regions of negative electrostatic potential, shown in red, are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, depicted in blue, indicate electron-poor areas and are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent regions of neutral or near-neutral potential. sci-hub.seresearchgate.net
In derivatives of 8-hydroxyquinoline, the MEP map reveals that the negative potential is often localized around electronegative atoms like oxygen and nitrogen, as well as the aromatic rings. sci-hub.se The positive potential is typically found around hydrogen atoms, particularly those bonded to nitrogen or oxygen. sci-hub.se This information is critical for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other chemical species. mdpi.com
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. This method allows for the investigation of charge transfer interactions between occupied and unoccupied orbitals, which can reveal important information about the stability and reactivity of the molecule. researchgate.net
Based on the energies of the frontier molecular orbitals (HOMO and LUMO), various global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). scirp.org
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. scirp.org
Chemical Softness (S) : The reciprocal of hardness, indicating the molecule's polarizability. Soft molecules are generally more reactive. scirp.org
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
These descriptors provide a quantitative framework for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions. For instance, a high electrophilicity index suggests that the molecule will act as a good electrophile. The reactivity of 8-hydroxyquinoline and its derivatives towards various reagents can be rationalized using these theoretical descriptors. researchgate.net
Table 2: Calculated Reactivity Descriptors for Quinoline
| Descriptor | Value (eV) |
| Electronegativity (χ) | 4.231 |
| Chemical Hardness (η) | 2.415 |
| Chemical Softness (S) | 0.414 |
Note: These values are for the parent quinoline molecule and provide a baseline for understanding the reactivity of its derivatives.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. uni-miskolc.hu By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the conformational dynamics, interactions, and macroscopic properties of molecules and materials. uni-miskolc.huresearchgate.net
The interaction of organic molecules with metal surfaces is a critical aspect of corrosion inhibition, catalysis, and molecular electronics. MD simulations can be employed to study the adsorption of this compound onto metal surfaces, such as the Fe(110) surface.
Interaction Energy and Binding Energy Calculations
Interaction and binding energy calculations are fundamental in understanding the stability of molecular complexes. For derivatives of 8-hydroxyquinoline (8-HQ), these calculations have been crucial in elucidating their interactions with metal ions and biological macromolecules.
Theoretical studies, often employing Density Functional Theory (DFT), have been used to calculate the energetics of interactions in the solid state of 8-hydroxyquinoline derivatives. researchgate.net These investigations involve calculating intermolecular interaction energies, cohesive energies, and geometrical relaxation energies. researchgate.net The results from these calculations are often verified against structures optimized using dispersion-corrected periodic DFT to ensure accuracy. researchgate.net
In the context of metal complexes, which are central to the biological activity of many 8-HQ derivatives, binding energy calculations reveal the stability of these complexes. For instance, calculations have shown that metal complexes of salen and 8-hydroxyquinoline are more stable than the free ligands, as indicated by their more negative total energy values. mdpi.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is typically smaller in the metal complexes, which explains the charge-transfer interactions that occur upon complex formation. mdpi.com The formation of stable complexes with metal ions is considered a key factor in the antimicrobial and anticancer activities of these compounds. mdpi.comresearchgate.net
Furthermore, computational studies on the interaction of 8-hydroxyquinoline-based ligands with proteins, such as RNase A, have demonstrated how the ligand can be stabilized by interactions like π-stacking with amino acid residues. rsc.org These calculations help to understand the subtle forces that govern ligand-protein binding and can predict how modifications to the ligand structure might affect binding affinity. rsc.org
Table 1: Calculated Energies for Salen/8-Hydroxyquinoline Metal Complexes
| Compound | Total Energy (Hartree) | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) |
|---|---|---|---|---|
| Salen (S) | -840.89 | -5.73 | -1.54 | 4.19 |
| 8-Hydroxyquinoline (Q) | -531.33 | -5.91 | -1.57 | 4.34 |
| CoSQ | -2809.32 | -5.46 | -2.71 | 2.75 |
| NiSQ | -2921.57 | -5.59 | -2.65 | 2.94 |
| CdSQ | -1481.53 | -5.51 | -2.51 | 3.00 |
| AlSQ | -1615.54 | -5.87 | -2.65 | 3.22 |
| LaSQ | -1473.01 | -5.21 | -2.33 | 2.88 |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of compounds with their biological activity. nih.gov This approach is instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. bepls.com For 8-hydroxyquinoline derivatives, QSAR has been employed to understand the structural requirements for their antimicrobial and anticancer activities. bepls.comresearchgate.net
QSAR models are built upon molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. protoqsar.com These can be broadly categorized into electronic, hydrophobic, and steric parameters.
Studies on 8-hydroxyquinoline derivatives have shown that their biological activities are often correlated with several molecular descriptors. bepls.comdergipark.org.tr For instance, the antimicrobial activity of 5-substituted 8-hydroxyquinolines against Streptococcus mutans was found to be correlated with molar refractivity (a steric parameter), log P (a hydrophobic parameter), and beta (an electronic parameter). researchgate.net It was observed that smaller substituents at the 5-position generally lead to higher activity, although this can be offset by increased lipophilicity and electron-withdrawing properties. researchgate.net
In other studies on quinolinone-based thiosemicarbazones, descriptors such as van der Waals volume, electron density, and electronegativity were found to be pivotal for antituberculosis activity. nih.gov The positive coefficient for van der Waals volume in the QSAR equation suggested that bulkier molecules might exhibit higher activity. nih.gov The lipophilicity of 8-HQ derivatives, often enhanced by halogenation, has also been identified as a key factor influencing their biological potency. researchgate.net
Table 2: Key Molecular Descriptors in QSAR
| Descriptor Category | Example Descriptors | Relevance |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Electronegativity, Atomic Net Charges | Describes the electronic aspects of the molecule, influencing reactivity and interaction with biological targets. protoqsar.comucsb.edu |
| Hydrophobic | Log P (Octanol-Water Partition Coefficient) | Relates to the molecule's ability to cross cell membranes. researchgate.net |
| Steric/Topological | Molar Refractivity, Molecular Weight, Molecular Volume, Walk Counts | Describes the size and shape of the molecule, affecting its fit into a binding site. protoqsar.comresearchgate.net |
To establish the mathematical relationship between molecular descriptors and biological activity, various statistical methods are used, with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) being prominent examples. nih.govmdpi.com
MLR is a statistical technique that uses a linear equation to model the relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). nih.gov For example, a linear regression analysis of 5-substituted 8-hydroxyquinolines yielded a model with a high correlation coefficient (r² = 0.90), indicating a strong linear relationship between the selected descriptors and antiplaque activity. researchgate.net While MLR models are relatively simple to interpret, they are limited to linear relationships. mdpi.com
Artificial Neural Networks (ANNs) are more complex, non-linear models inspired by the structure of the human brain. researchgate.net They can capture intricate, non-linear relationships between descriptors and activity that MLR might miss. nih.govresearchgate.net QSAR models based on ANNs have been shown to outperform linear models in some cases, providing better predictive power for the biological activity of compounds. nih.gov The development of combined neural network methodologies continues to enhance the predictive capabilities of QSAR models for assessing chemical properties and toxicity. researchgate.net
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable for understanding ligand-protein interactions and for screening virtual libraries of compounds to identify potential drug candidates. researchgate.net
Molecular docking studies on 8-hydroxyquinoline derivatives have provided detailed insights into how these molecules interact with their biological targets. For example, docking of 8-hydroxyquinoline into the HIV-1 integrase-LEDGF/p75 interface revealed the formation of several hydrogen bonds with key residues like His171 and Glu170, which are crucial for inhibiting the protein-protein interaction. nih.gov
Similarly, docking studies of quinoline derivatives with the HIV reverse transcriptase enzyme have shown that these compounds fit well into the allosteric site. nih.gov The interactions observed are often a combination of hydrogen bonds with specific amino acid residues (e.g., LYS 101) and hydrophobic interactions with others (e.g., TRP229, TYR 188, PHE 227). nih.gov The binding affinity, often expressed as a docking score, provides a measure of how strongly the ligand is predicted to bind to the protein. nih.gov These studies help to rationalize the observed biological activities and guide the design of new derivatives with improved binding and, consequently, higher potency. nih.govnih.gov
Molecular docking is a powerful tool for hypothesis generation, allowing for the prediction of potential therapeutic targets for a given compound. The 8-hydroxyquinoline scaffold has been explored for a wide range of biological activities, and docking studies have been instrumental in identifying the proteins and enzymes that these compounds might target. researchgate.netnih.gov
For instance, docking studies have suggested that 8-hydroxyquinoline derivatives could be effective inhibitors of HIV-1 integrase and reverse transcriptase, making them potential anti-HIV agents. nih.govnih.gov Other predicted targets for this class of compounds include p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses, and various bacterial and fungal enzymes, highlighting their potential as anti-inflammatory and antimicrobial agents. bepls.comresearchgate.net Furthermore, the ability of 8-hydroxyquinolines to chelate metal ions suggests that they could target metalloenzymes or disrupt metal homeostasis in pathological conditions like neurodegenerative diseases. nih.govrroij.comnih.gov These computational predictions provide a strong basis for further experimental validation and drug development efforts.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly those based on Density Functional Theory (DFT), have become instrumental in predicting the spectroscopic properties of molecules like this compound. These theoretical predictions can be correlated with experimental data to validate both the computational models and the experimental findings, leading to a more comprehensive understanding of the molecule's behavior.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital application of computational chemistry in structural elucidation. nih.gov For organic molecules, DFT calculations, often using the gauge-including atomic orbital (GIAO) method, provide a framework for predicting ¹H and ¹³C chemical shifts. nih.gov While these methods have become a cornerstone of molecular analysis, recent advancements have focused on integrating deep learning and graph neural networks to enhance the accuracy of these predictions. nih.gov
For the parent compound, 8-hydroxyquinoline, DFT calculations have been successfully used to predict its NMR spectra. nih.govarxiv.org These computational approaches can achieve high accuracy, with mean absolute errors (MAEs) for ¹³C and ¹H chemical shifts being significantly reduced, sometimes to as low as 0.944 ppm and 0.185 ppm, respectively, when combined with advanced machine learning models. nih.gov Although specific computational data for this compound is not extensively detailed in the provided results, the established success in predicting the spectra of the parent quinoline structure underscores the applicability and reliability of these methods for its derivatives. nih.govnih.govresearchgate.net The predictive power of these computational tools is invaluable for confirming the structure of newly synthesized derivatives and for distinguishing between isomers. nih.gov
Table 1: Representative Computational and Experimental NMR Data for Related Quinoline Structures
| Nucleus | Predicted Chemical Shift (ppm) - DFT/GIAO | Experimental Chemical Shift (ppm) |
| ¹³C | Varies by position and substituent | Varies by position and substituent |
| ¹H | Varies by position and substituent | Varies by position and substituent |
Note: This table illustrates the type of data generated. Specific values for this compound require dedicated computational studies.
Vibrational frequency analysis using Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for identifying functional groups and understanding the bonding within a molecule. Computational methods, particularly DFT with basis sets like B3LYP/6-31G*, are employed to calculate the vibrational frequencies and intensities of molecules. nih.govresearchgate.net These calculated spectra can then be compared with experimental FT-IR data for validation and detailed assignment of vibrational modes. nih.govresearchgate.net
For the related compound 8-hydroxyquinoline (8-HQ), DFT calculations have shown good agreement between the calculated and observed FT-IR spectra. nih.govresearchgate.net For instance, the characteristic phenolic -OH stretching vibration is observed experimentally around 3160 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations within the quinoline ring are typically found in the 1000-1600 cm⁻¹ region. researchgate.net DFT calculations for 8-HQ have been able to reproduce these and other bands, such as C-C aromatic stretching and C-C-C bending modes, with a high degree of accuracy. researchgate.net These computational studies provide a basis for interpreting the experimental FT-IR spectrum of this compound, allowing for the confident assignment of peaks corresponding to the nitrile (C≡N) group, the hydroxyl (-OH) group, and the various vibrations of the quinoline core.
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for 8-Hydroxyquinoline Moiety
| Vibrational Mode | Calculated Frequency (cm⁻¹) - DFT | Experimental Frequency (cm⁻¹) - FT-IR |
| O-H Stretch | ~3200 | ~3160 researchgate.net |
| C=N Stretch | 1615-1575 (in pyridine-like compounds) researchgate.net | 1000-1600 (C=C and C=N region) researchgate.net |
| C=C Aromatic Stretch | 1605, 1573, 1568, 1425, 1400, 1353 researchgate.net | 1000-1600 (C=C and C=N region) researchgate.net |
Note: The calculated frequencies are based on studies of 8-hydroxyquinoline and related compounds. nih.govresearchgate.net The addition of the carbonitrile group would introduce a characteristic C≡N stretching frequency, typically observed in the range of 2220-2260 cm⁻¹.
Time-dependent Density Functional Theory (TD-DFT) is a powerful computational method for simulating the ultraviolet-visible (UV-Vis) absorption spectra of molecules. nih.govnih.gov This technique calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption bands observed experimentally. nih.gov The simulated spectrum can be compared with the experimental spectrum to understand the electronic transitions occurring within the molecule. nih.gov
For 8-hydroxyquinoline and its derivatives, UV-Vis spectra are characterized by absorption bands that can be influenced by factors such as pH and complexation with metal ions. researchgate.netresearchgate.net The electronic absorption spectra of 8-hydroxyquinoline typically display bands related to π → π* transitions within the quinoline ring. researchgate.net TD-DFT calculations, often performed with a suitable functional and basis set and incorporating solvent effects through models like the Polarizable Continuum Model (PCM), can accurately predict the wavelengths of maximum absorption (λmax). nih.gov By simulating the UV-Vis spectrum of this compound, researchers can gain insight into how the electron-withdrawing nitrile group affects the electronic structure and the nature of the electronic transitions compared to the parent 8-hydroxyquinoline.
Table 3: Simulated UV-Vis Absorption Data for a Generic Quinoline System
| Electronic Transition | Calculated λmax (nm) - TD-DFT | Oscillator Strength (f) |
| S₀ → S₁ | Varies based on functional/basis set | Varies |
| S₀ → S₂ | Varies based on functional/basis set | Varies |
| S₀ → S₃ | Varies based on functional/basis set | Varies |
Note: This table represents the type of output from a TD-DFT calculation. Specific values for this compound would require a dedicated simulation.
Advanced Analytical and Spectroscopic Characterization Techniques
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups within 8-hydroxyquinoline-2-carbonitrile. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of the bonds present.
The FTIR spectrum of this compound is expected to exhibit a combination of peaks originating from the quinoline (B57606) core, the hydroxyl group, and the nitrile group. A particularly strong and sharp absorption band is anticipated for the carbon-nitrogen triple bond (C≡N) of the nitrile group, typically appearing in the range of 2200-2260 cm⁻¹. One source indicates a strong C≡N stretch for this compound at 2188 cm⁻¹.
Other key vibrational modes include the O-H stretching of the hydroxyl group, which is expected to be a broad band around 3200-3600 cm⁻¹, and the C=C and C=N stretching vibrations of the quinoline ring, which typically appear in the 1000-1600 cm⁻¹ region. cymitquimica.com The C-O stretching vibration of the phenolic hydroxyl group would also be present.
A comparative analysis with the parent compound, 8-hydroxyquinoline (B1678124), shows characteristic peaks for the phenolic -OH stretching vibration at approximately 3160 cm⁻¹ and C=C and C=N stretching vibrations between 1000-1600 cm⁻¹. cymitquimica.com The presence of the cyano group at the 2-position in this compound would be the most significant distinguishing feature in its IR spectrum.
Table 1: Postulated FTIR Spectral Data for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 (broad) | O-H Stretch | Hydroxyl (-OH) |
| ~2225 | C≡N Stretch | Nitrile (-CN) |
| 1600-1450 | C=C and C=N Stretch | Aromatic/Quinoline Ring |
| ~1200 | C-O Stretch | Phenolic Hydroxyl |
Note: This table is based on typical functional group frequencies and data from related compounds. Precise peak positions can vary based on the sample state and measurement conditions.
Raman Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment of individual nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound would provide valuable information about the number of different types of protons and their neighboring environments. The aromatic protons on the quinoline ring would appear as a series of multiplets in the downfield region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns would be influenced by the positions of the hydroxyl and nitrile substituents. The proton of the hydroxyl group would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
For comparison, the ¹H NMR spectrum of 8-hydroxyquinoline shows distinct signals for its seven protons, with chemical shifts ranging from approximately 7.1 to 8.8 ppm in CDCl₃. chemicalbook.com The introduction of the electron-withdrawing nitrile group at the 2-position in this compound would be expected to cause a downfield shift (to a higher ppm value) for the adjacent protons, particularly the proton at the 3-position.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | > 8.0 | d |
| H-4 | ~7.5 - 8.0 | d |
| H-5 | ~7.2 - 7.6 | m |
| H-6 | ~7.2 - 7.6 | m |
| H-7 | ~7.0 - 7.4 | d |
| OH | Variable | br s |
Note: These are predicted values based on the structure and data from similar compounds. Actual values may vary.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound would show distinct signals for each of the ten carbon atoms in the molecule, including the carbon of the nitrile group. The chemical shifts of the carbon atoms in the quinoline ring would be affected by the substituents. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 110-125 ppm. The carbon atom attached to the hydroxyl group (C-8) would appear at a downfield chemical shift due to the deshielding effect of the oxygen atom.
2D NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all the proton and carbon signals in the NMR spectra of this compound, two-dimensional (2D) NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify which protons are adjacent to each other in the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the correlation between each proton and the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the positions of the substituents and for assigning the quaternary (non-protonated) carbon atoms.
Through the combined use of these 1D and 2D NMR techniques, a complete and unambiguous assignment of the molecular structure of this compound can be achieved.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used for determining the mass-to-charge ratio (m/z) of ions, which allows for the determination of a compound's molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which enables the confident determination of a molecule's elemental formula. nih.gov For this compound (C₁₀H₆N₂O), the exact mass can be calculated and compared with the experimentally determined value to confirm its identity. While specific HRMS data for this compound is not widely published, the technique is routinely used to confirm the successful synthesis of such compounds. nih.gov For instance, in the analysis of similar 8-hydroxyquinoline derivatives, HRMS is employed to verify the molecular weight and confirm the elemental composition. researchgate.net The high resolving power of HRMS also allows for the differentiation between compounds with the same nominal mass but different elemental formulas. researchgate.net
Table 1: Theoretical Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆N₂O |
| Monoisotopic Mass | 170.0480 g/mol |
This table presents theoretical values. Experimental HRMS would aim to match the monoisotopic mass with high accuracy.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, allowing for their transfer from solution to the gas phase as ions with minimal fragmentation. nih.gov ESI-MS is frequently coupled with liquid chromatography (LC) to analyze complex mixtures and confirm the purity of synthesized compounds. nih.gov For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The technique is sensitive and can be used for the qualitative and quantitative analysis of the compound in various matrices. nih.govnih.gov
Table 2: Expected Ions in ESI-MS of this compound
| Ionization Mode | Expected Ion | Calculated m/z |
|---|---|---|
| Positive | [C₁₀H₆N₂O + H]⁺ | 171.0553 |
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The UV-Vis spectrum of 8-hydroxyquinoline and its derivatives is characterized by distinct absorption bands that are sensitive to the solvent environment and pH. researchgate.netnih.gov The spectrum of 8-hydroxyquinoline itself typically displays absorption maxima that can be attributed to π-π* transitions within the aromatic quinoline ring system. researchgate.net For this compound, the introduction of the electron-withdrawing nitrile group at the 2-position is expected to influence the electronic transitions, potentially causing a shift in the absorption bands compared to the parent 8-hydroxyquinoline. scirp.org Studies on similar derivatives show that the absorption spectra are also affected by the formation of metal complexes, a key feature of the 8-hydroxyquinoline scaffold. scirp.org
Table 3: Representative UV-Vis Absorption Maxima for 8-Hydroxyquinoline Derivatives
| Compound | Solvent/Condition | Absorption Maxima (λmax, nm) |
|---|---|---|
| 8-Hydroxyquinoline (8-HQ) | Various Solvents | ~240-255 and ~300-320 |
Note: Specific λmax values for this compound may vary depending on the solvent and pH.
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. 8-Hydroxyquinoline itself is known to be weakly fluorescent in many solvents, a phenomenon often attributed to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the ring nitrogen. mdpi.comrsc.org This process provides a non-radiative decay pathway, thus quenching fluorescence. researchgate.net However, upon chelation with metal ions, this ESIPT process is blocked, leading to a significant enhancement of fluorescence emission. scispace.com This "on-off" switching makes 8-hydroxyquinoline derivatives, including potentially this compound, valuable as fluorescent sensors for metal ions. nih.gov The introduction of a substituent at the 2-position can modify the photoluminescence properties, often resulting in a red shift of the emission wavelength compared to the parent 8-hydroxyquinoline.
Table 4: General Fluorescence Characteristics of 8-Hydroxyquinoline Systems
| System | Fluorescence Behavior |
|---|---|
| 8-Hydroxyquinoline (Free Ligand) | Weak fluorescence due to Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.comrsc.org |
Electrochemical Techniques
Electrochemical methods are used to study the redox properties of molecules. Techniques like cyclic voltammetry (CV) can reveal the oxidation and reduction potentials of this compound. The electrochemical behavior of 8-hydroxyquinoline has been investigated, showing an irreversible oxidation process. researchgate.net This oxidation is attributed to the phenolic hydroxyl group. The presence of the nitrile group in this compound would likely influence the electron density of the quinoline ring system and, consequently, its redox potentials. The electrochemical properties are also relevant for understanding its potential in applications such as corrosion inhibition, where the molecule's ability to interact with metal surfaces is key. najah.edu
Table 5: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 8-Hydroxyquinoline |
| 8-hydroxyquinoline-2-carboxylic acid |
| 8-hydroxy-2'-deoxyguanosine |
| Cobalt(II) |
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique used to probe the redox behavior of this compound. CV studies reveal the oxidation and reduction potentials of the molecule, providing insights into its electronic structure and its ability to participate in electron transfer reactions. While specific potential values are not extensively reported in publicly available literature, the general understanding is that the quinoline ring system and the nitrile group contribute to its electrochemical signature. The hydroxyl and nitrile substituents on the quinoline scaffold are known to influence the redox activity, which is a key factor in its metal chelation and corrosion inhibition properties.
Differential Pulse Anodic Stripping Voltammetry (DP-ASV)
Differential Pulse Anodic Stripping Voltammetry is a highly sensitive electrochemical technique for trace metal analysis. Although the application of this compound as a modifying agent on electrodes for DP-ASV is a plausible area of research due to its metal-chelating properties, specific studies detailing its use in this context are not readily found in the reviewed literature. The principle would involve the pre-concentration of metal ions onto an electrode modified with the compound, followed by their stripping and quantification.
Potentiodynamic Polarization Curves
Potentiodynamic polarization studies are critical for evaluating the corrosion inhibition efficiency of this compound. These experiments involve polarizing a metal sample in a corrosive medium, with and without the inhibitor, and measuring the resulting current as a function of the applied potential. The data from these studies can be used to determine key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and polarization resistance (Rp). The nitrile group's adsorption on metal surfaces is believed to play a role in its corrosion inhibition capabilities.
While specific polarization curve data for this compound is not widely published, a hypothetical representation of such data is provided in the table below to illustrate the expected outcomes of such an analysis.
| Parameter | Uninhibited Mild Steel in 1M HCl | Mild Steel in 1M HCl with this compound |
| Corrosion Potential (Ecorr) (mV vs. SCE) | -450 | -400 |
| Corrosion Current Density (icorr) (µA/cm²) | 500 | 50 |
| Inhibition Efficiency (%) | - | 90 |
This table presents hypothetical data for illustrative purposes.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy is a non-destructive technique that provides detailed information about the corrosion inhibition mechanism of this compound. By applying a small amplitude AC signal over a range of frequencies, EIS can distinguish between different electrochemical processes occurring at the metal/solution interface. The resulting data, often presented as Nyquist and Bode plots, can be modeled using equivalent electrical circuits to quantify parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film on the metal surface.
The following table illustrates the kind of data that would be obtained from EIS measurements in a corrosion study.
| Parameter | Uninhibited Mild Steel in 1M HCl | Mild Steel in 1M HCl with this compound |
| Charge Transfer Resistance (Rct) (Ω·cm²) | 50 | 500 |
| Double Layer Capacitance (Cdl) (µF/cm²) | 200 | 50 |
| Inhibition Efficiency (%) | - | 90 |
This table presents hypothetical data for illustrative purposes.
Thermal Analysis (e.g., TGA, DSC, DTG)
Thermal analysis techniques are employed to determine the thermal stability and decomposition behavior of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating its decomposition temperature and the amount of residual mass.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting and decomposition. The melting point of this compound has been reported to be in the range of 133–137 °C.
Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve and shows the rate of mass loss, helping to identify distinct decomposition steps.
Detailed TGA, DSC, and DTG curves and specific decomposition temperatures for this compound are not extensively documented in the available literature.
Chromatographic Methods (e.g., HPLC, GC)
Chromatographic techniques are essential for the purification and analysis of this compound, ensuring its purity and identifying it within complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of the compound. A patent mentions the use of preparative scale HPLC for the purification of related 8-hydroxyquinoline derivatives. google.com Another source indicates the use of a SUPELCOSIL LC-ABZ column with an octanol-saturated mobile phase at pH 7.4 for determining lipophilicity (Log D). google.com
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. One study details the use of GC to analyze a reaction mixture containing this compound. rsc.org The analysis was performed on an Agilent 6890N series gas chromatograph with an Agilent 19091J-433 HP-5 5% Phenyl Methyl Siloxane capillary column. rsc.org
The following table summarizes the GC conditions used in one of the studies. rsc.org
| Parameter | Value |
| Column | Agilent 19091J-433 HP-5 5% Phenyl Methyl Siloxane (30.0m x 250µm x 0.25µm) |
| Carrier Gas | Helium |
| Head Pressure | 30 kPa |
| Injection Temperature | 250 °C |
| Detector Temperature | 250 °C |
| Oven Temperature Program | Initial: 40°C (0 min hold), Ramp 1: 4°C/min to 100°C, Ramp 2: 30°C/min to 320°C (15 min hold) |
Broader Academic Implications and Research Perspectives
Environmental Applications (e.g., Heavy Metal Removal)
The strong metal-chelating ability of the 8-hydroxyquinoline (B1678124) scaffold is a key attribute for environmental applications, particularly in the removal of heavy metal ions from aqueous solutions. nih.gov By binding with toxic heavy metals, these compounds can facilitate their separation and removal from contaminated water sources. Research has shown that modifying materials like multi-walled carbon nanotubes with 8-hydroxyquinoline significantly enhances their capacity to adsorb heavy metals such as copper, lead, cadmium, and zinc. researchgate.net The mechanism involves the formation of stable complexes between the 8-hydroxyquinoline moiety and the metal ions. researchgate.net Given its structure, 8-Hydroxyquinoline-2-carbonitrile is expected to exhibit similar or potentially enhanced chelating properties, making it a candidate for the development of new and more efficient materials for environmental remediation. Further studies could focus on immobilizing this compound on various solid supports to create robust and reusable systems for heavy metal detoxification.
Biological Systems Research (e.g., Insect Gut Microbiome Regulation)
Intriguing research has highlighted the role of a closely related compound, 8-hydroxyquinoline-2-carboxylic acid (8-HQA), in regulating the gut microbiome of certain insects. nih.govchembiosys.dersc.org In the larval stages of the lepidopteran pest Spodoptera littoralis, 8-HQA is produced in high concentrations and acts as an iron chelator, thereby controlling the bacterial population in the gut. nih.govrsc.orgresearchgate.net This discovery opens up a fascinating area of research into how host-synthesized small molecules can shape the composition and dynamics of their microbial symbionts.
A study involving the knockout of a key enzyme in the biosynthetic pathway of 8-HQA in S. littoralis resulted in a significant increase in bacterial numbers and diversity in the larval midgut. nih.gov When 8-HQA was added back to the diet of these knockout larvae, a dose-dependent reduction in bacterial numbers was observed. nih.gov This provides strong evidence for the role of 8-HQA in controlling the gut microbiome, likely by regulating the availability of essential metal ions like iron. nih.govchembiosys.de While direct research on this compound in this context is not yet available, its structural similarity to 8-HQA suggests it could have similar metal-chelating and potentially microbiome-modulating activities, warranting further investigation in the field of chemical ecology and host-microbe interactions.
Interdisciplinary Research Directions
The multifaceted nature of this compound paves the way for a number of exciting interdisciplinary research directions. The intersection of material science and biology is particularly promising. For instance, the fluorescent and metal-chelating properties of this compound could be harnessed to develop novel sensors for detecting specific metal ions within biological systems, offering insights into metal homeostasis and its role in health and disease. nih.govresearchgate.net
Furthermore, the exploration of its biological activities could extend into medicinal chemistry. Derivatives of 8-hydroxyquinoline have been investigated for a wide array of pharmacological applications, including as anticancer and antimicrobial agents. nih.govnih.govresearchgate.net The unique electronic properties conferred by the carbonitrile group in this compound could lead to the development of new therapeutic candidates. This would necessitate a collaborative effort between synthetic chemists, biologists, and pharmacologists to design, synthesize, and evaluate novel derivatives.
Another promising avenue lies at the nexus of environmental science and nanotechnology. By functionalizing nanoparticles with this compound, researchers could create highly selective and efficient systems for the targeted removal of pollutants or for the delivery of agrochemicals.
Ethical Considerations in Chemical Research
The advancement of chemical research, including the synthesis and exploration of novel compounds like this compound, is intrinsically linked to a set of profound ethical responsibilities. solubilityofthings.com Researchers must prioritize safety, not only for themselves and their colleagues in the laboratory through measures like risk assessments and the use of personal protective equipment, but also for the wider public and the environment. solubilityofthings.comnumberanalytics.com This includes the responsible handling, storage, and disposal of all chemicals to prevent environmental contamination. fctemis.org
A core tenet of ethical chemical research is honesty and integrity in the reporting of data. solubilityofthings.com The fabrication or manipulation of research findings represents a serious breach of scientific ethics. fctemis.org Transparency in methodology and results is crucial for the reproducibility and advancement of science. numberanalytics.com
Furthermore, chemists must consider the potential dual-use nature of their research. The same knowledge and materials that can lead to beneficial discoveries could also be misused, for instance, in the development of chemical weapons. fctemis.orgnih.gov This necessitates a careful evaluation of the potential societal impacts of their work and a commitment to promoting the use of chemistry for the betterment of humanity. nih.gov As research into compounds like this compound progresses, it is imperative that the scientific community remains vigilant in upholding these ethical principles to ensure that the pursuit of knowledge is conducted in a responsible and beneficial manner. numberanalytics.com
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 8-Hydroxyquinoline-2-carbonitrile, and how can its purity be validated?
- Methodological Answer : The compound is synthesized via condensation reactions involving 8-hydroxyquinoline derivatives and nitrile-containing precursors. For example, derivatives like 2-amino-4-phenyl-2H-pyrano[3,2-h]quinolin-3-carbonitrile are synthesized using 8-hydroxyquinoline as a scaffold, followed by purification via recrystallization or chromatography . Purity validation typically employs HPLC , mass spectrometry (MS) , and FT-IR spectroscopy to confirm molecular weight (170.16 g/mol) and functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹) .
Q. How can the structural and spectroscopic properties of this compound be characterized?
- Methodological Answer : The bicyclic structure (quinoline core with hydroxyl at C8 and nitrile at C2) is confirmed via X-ray crystallography or NMR . The phenolic hydroxyl group participates in tautomeric equilibria (zwitterionic vs. hydroxyl forms), detectable by UV-Vis spectroscopy (e.g., λmax shifts in metal-binding studies) . Ferric chloride tests yield violet complexes, indicative of phenolic -OH groups .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in metal-ligand stoichiometry for this compound complexes?
- Methodological Answer : Discrepancies in metal:ligand ratios (e.g., 1:1 vs. 1:2) are addressed using Job’s method of continuous variation and isothermal titration calorimetry (ITC) to determine binding constants . For instance, copper complexes may favor 1:2 stoichiometry under acidic conditions, validated by X-ray diffraction and EPR spectroscopy . Conflicting data often arise from solvent polarity and pH effects, requiring systematic pH-dependent studies .
Q. How can researchers mitigate methodological challenges in thermodynamic studies of this compound?
- Methodological Answer : Adiabatic calorimetry and thermal analysis (e.g., DSC) are used to determine phase-change data (melting point: 133–137°C) and enthalpy of formation . Challenges include sample decomposition at high temperatures; solutions involve inert-atmosphere handling and microgram-scale measurements to minimize degradation . Reproducibility requires standardized protocols for solvent purity (e.g., doubly distilled water in corrosion studies) .
Q. What advanced techniques elucidate the electrochemical behavior of this compound in bioactivity studies?
- Methodological Answer : Cyclic voltammetry (CV) and spectroelectrochemistry reveal redox-active properties, such as quinoline ring oxidation and nitrile group stability. For example, Zn²⁺ detection using 8-amidoquinoline derivatives involves fluorescence quenching/restoration mechanisms, with binding constants calculated via Stern-Volmer plots . Electrochemical impedance spectroscopy (EIS) quantifies corrosion inhibition efficiency in acidic media (e.g., 1 M HCl), correlating with nitrile group adsorption on metal surfaces .
Q. How do substituent modifications (e.g., nitrile vs. carboxylic acid) alter the bioactivity of 8-Hydroxyquinoline derivatives?
- Methodological Answer : Comparative studies using SAR (Structure-Activity Relationship) models show that the nitrile group enhances lipophilicity and metal-chelation capacity vs. carboxylic acid derivatives (e.g., 8-hydroxyquinoline-2-carboxylic acid). Bioactivity is assessed via MIC assays for antimicrobial activity or MTT assays for cytotoxicity in cancer cell lines . Computational docking (e.g., AutoDock) predicts binding affinities to targets like β-amyloid plaques in Alzheimer’s research .
Data Contradiction Analysis
- Example : Conflicting reports on the antimicrobial efficacy of this compound may stem from varying assay conditions (e.g., pH, bacterial strains). Resolving these requires meta-analysis of published data with standardized protocols (e.g., CLSI guidelines) and validation via chemo-informatics tools to normalize variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
